2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-27-11-10-23-18(26)24(22-21-23)16-8-6-15(7-9-16)20-17(25)12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXBCSQTAQGYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide , with the CAS number 1396805-85-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 371.4 g/mol . The structure includes a tetrazole ring , which is known for imparting various biological activities to compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1396805-85-8 |
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antitumor activity. For instance, related tetrazole compounds have shown promising results in inhibiting various cancer cell lines. In one study, a series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating IC50 values ranging from 0.08 to 3.61 µM , indicating potent antitumor activity compared to established drugs like sorafenib .
Case Study:
A specific derivative from a similar class showed an IC50 of 0.08 µM against HT-29 cells, which was markedly more effective than sorafenib (IC50 = 3.61 µM). This suggests that modifications in the tetrazole structure can enhance antitumor efficacy significantly.
Antimicrobial Activity
Tetrazole derivatives have also been reported to possess antimicrobial properties. In vitro studies employing the disc diffusion method revealed that certain tetrazole compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | E. coli | 15 |
| 5-thio-substituted tetrazole | Staphylococcus aureus | 20 |
| Novel tetrazole derivative | Pseudomonas aeruginosa | 18 |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as kinases involved in cancer progression or bacterial enzymes essential for survival. For instance, some tetrazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences:
Heterocyclic Core: The tetrazole ring in the target compound offers distinct electronic and steric properties compared to triazoles (e.g., [7–9]) or thiadiazoles (e.g., ). Thiadiazoles (as in ) may exhibit stronger hydrogen-bonding interactions due to sulfur atoms.
Substituent Effects :
- The methoxyethyl group in the target compound contrasts with bulkier substituents like sulfonylphenyl (in [7–9]) or acetyl (in ). This group likely reduces steric hindrance while improving pharmacokinetic properties.
- 4-Fluorophenyl is a common motif across analogs, suggesting its role in optimizing lipophilicity and binding affinity.
Functional Groups :
Spectroscopic Characterization
Table 2: IR Spectral Data Comparison
- The absence of C=S in the target compound (confirmed by IR) distinguishes it from thioamide analogs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. For example:
- Step 1 : Condensation of 4-fluorophenylacetamide derivatives with tetrazole precursors under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst.
- Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation, monitored by TLC (20% ethyl acetate in n-hexane) .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., piperidine for imine formation) .
Q. Which spectroscopic methods are most reliable for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of fluorophenyl protons (δ 7.1–7.4 ppm), tetrazole ring carbons (δ 150–160 ppm), and methoxyethyl groups (δ 3.2–3.5 ppm for OCH) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) validate key functional groups .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry and confirm tetrazole ring geometry (mean C–C bond length: 0.004 Å) .
Q. How can researchers assess the purity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<2%).
- TLC : Monitor reaction progress using silica plates and ethyl acetate/n-hexane (1:4) as the mobile phase .
Advanced Research Questions
Q. How can the mechanism of biological activity be investigated?
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated via nonlinear regression .
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on fluorophenyl and tetrazole interactions .
Q. How should researchers address contradictions in bioactivity data across studies?
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiazole or triazole analogs) to identify substituent-dependent activity trends .
Q. What experimental designs are suitable for comparative studies with analogs?
- Structural Modifications : Synthesize derivatives with varied substituents (e.g., replacing methoxyethyl with ethoxy or hydroxyethyl groups) .
- Bioactivity Profiling : Compare IC values, logP (lipophilicity), and metabolic stability in microsomal assays .
Q. How can degradation pathways be analyzed under physiological conditions?
Q. What strategies are effective for establishing structure-activity relationships (SAR)?
- Substituent Scanning : Systematically alter the tetrazole ring (e.g., 5-oxo vs. 5-thio) and fluorophenyl position (para vs. meta).
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity .
Q. How can researchers develop validated analytical methods for quantification?
Q. What in vivo models are appropriate for validating therapeutic potential?
- Rodent Studies : Administer the compound (10–50 mg/kg, oral or IP) in inflammation or tumor xenograft models. Measure biomarkers (e.g., TNF-α, IL-6) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
